

# Application of L-Menthyl Lactate in Food Science Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: *L-Menthyl lactate*

Cat. No.: B1212839

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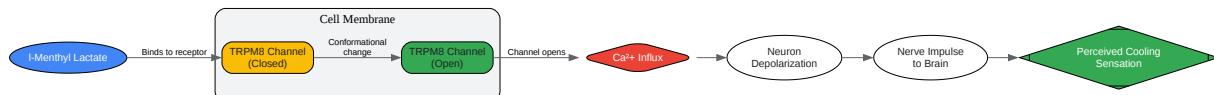
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**L-Menthyl lactate** is a widely utilized cooling and flavoring agent in the food industry, prized for its ability to impart a mild, long-lasting cooling sensation without the harshness and strong odor associated with traditional menthol.<sup>[1][2][3]</sup> An ester of L-menthol and L-lactic acid, it is recognized for its versatility in a variety of food and beverage applications, including confectionery, chewing gum, and drinks.<sup>[4][5]</sup> This document provides detailed application notes and experimental protocols for researchers and scientists working with **L-menthyl lactate** in food science.

## Mechanism of Action: TRPM8 Receptor Activation

**L-Menthyl lactate** exerts its cooling effect primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that serves as the primary sensor for cold temperatures in humans.<sup>[6][7][8]</sup> Upon binding, **L-menthyl lactate** induces a conformational change in the TRPM8 receptor, leading to an influx of calcium ions into the sensory neuron. This influx generates a nerve impulse that is transmitted to the brain and perceived as a cooling sensation.<sup>[6][9][10]</sup>

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### TRPM8 Signaling Pathway for **I-Menthyl Lactate**.

## Quantitative Data

The following tables summarize key quantitative data related to the application of **I-Menthyl Lactate** in food products.

Table 1: Recommended Dosage of **I-Menthyl Lactate** in Various Food Products

Food Product Category	Recommended Dosage (mg/kg)
Beverages	1 - 20
Candy	15 - 500
Chewing Gum	500 - 2000

Source: Alfa Chemistry[5]

Table 2: Comparative Cooling Properties of **I-Menthyl Lactate** and I-Menthol

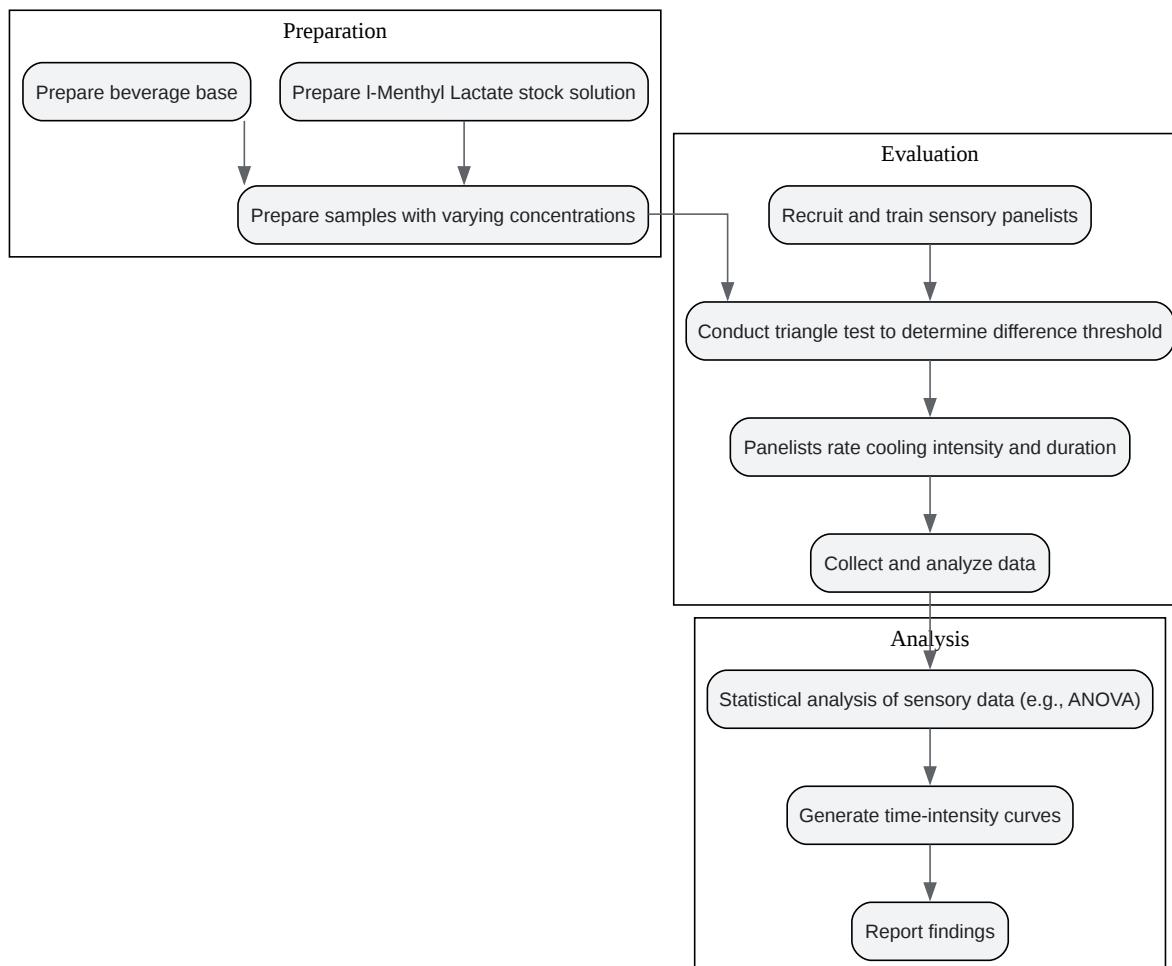
Property	I-Menthyl Lactate	I-Menthol
Cooling Intensity	Milder, less intense initial cooling	Strong, intense initial cooling
Cooling Duration	Longer-lasting, sustained cooling effect	Shorter duration of cooling
Odor Profile	Faint, slightly minty	Strong, characteristic minty odor
Irritation Potential	Low	Can cause irritation at higher concentrations
TRPM8 Activation (EC50)	163 $\mu$ M	193 $\mu$ M

Source: Frontiers in Pharmacology, Alfa Chemistry, NINGBO INNO PHARMCHEM CO.,LTD.[1][2][5][6]

## Experimental Protocols

### Protocol 1: Sensory Evaluation of I-Menthyl Lactate in a Beverage

This protocol outlines a method for conducting a sensory panel to evaluate the cooling intensity and duration of **I-Menthyl lactate** in a model beverage.

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### Workflow for Sensory Evaluation of L-Menthyl Lactate.

## 1. Materials and Equipment:

- **I-Menthyl lactate** powder
- Base beverage (e.g., sweetened water, fruit-flavored drink)
- Graduated cylinders and beakers
- Analytical balance
- Sensory evaluation booths
- Computer with sensory analysis software
- Unsalted crackers and water for palate cleansing

## 2. Sample Preparation:

- Prepare a standardized base beverage to ensure consistency across all samples.
- Create a stock solution of **I-Menthyl lactate** by dissolving a known mass in a small amount of ethanol before incorporating it into the base beverage.
- Prepare a series of test samples with varying concentrations of **I-Menthyl lactate** (e.g., 5, 10, 15, 20 mg/kg) and a control sample with no cooling agent.

## 3. Sensory Panel Procedure:

- Recruit a panel of 10-12 trained sensory assessors.
- Conduct a triangle test to determine the concentration at which a perceptible cooling difference is detected compared to the control.
- For the main evaluation, present the panelists with the coded samples in a randomized order.
- Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted cracker between samples.

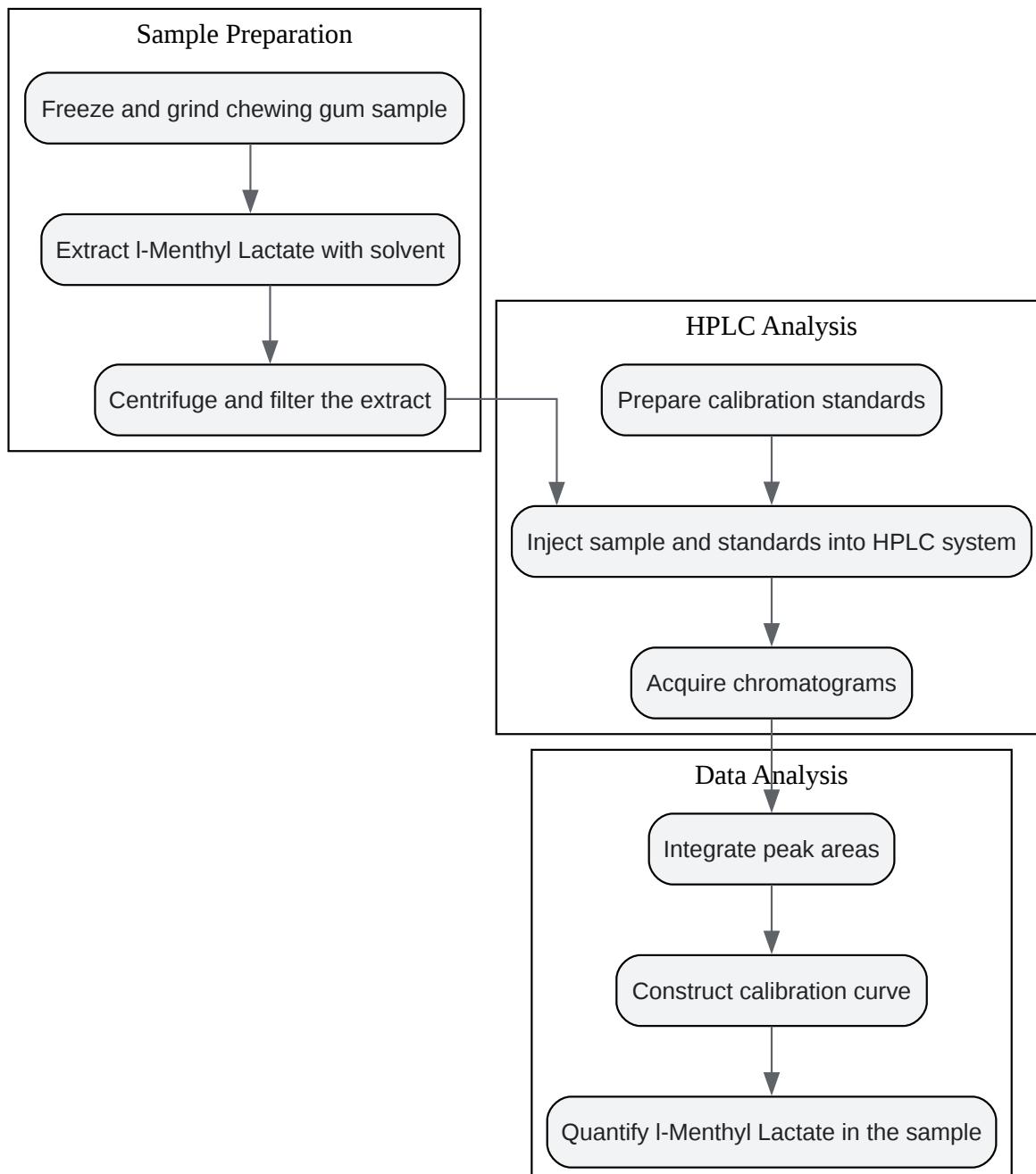
- Ask panelists to rate the cooling intensity on a labeled magnitude scale (e.g., 0 = no cooling, 100 = extreme cooling) at specified time intervals (e.g., 0, 15, 30, 60, 120, 180, 300 seconds) after expectorating the sample.
- Record the data using sensory analysis software.

#### 4. Data Analysis:

- Analyze the collected data for significant differences in cooling intensity and duration between the samples using appropriate statistical methods (e.g., ANOVA, Tukey's HSD).
- Generate time-intensity curves to visualize the cooling profile of each concentration.

## Protocol 2: Quantification of L-Menthyl Lactate in Chewing Gum by HPLC

This protocol provides a method for the extraction and quantification of **L-Menthyl lactate** from a chewing gum matrix using High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)**Workflow for HPLC Analysis of I-Menthyl Lactate.**

## 1. Materials and Equipment:

- Chewing gum sample containing **I-Menthyl lactate**
- **I-Menthyl lactate** analytical standard
- HPLC-grade methanol, water, and acetonitrile
- Analytical balance
- Centrifuge
- Syringe filters (0.45 µm)
- HPLC system with a C18 column and a suitable detector (e.g., UV or RI)

## 2. Sample Preparation:

- Freeze the chewing gum sample using liquid nitrogen or a freezer to facilitate grinding.
- Grind the frozen gum into a fine powder.
- Accurately weigh a portion of the powdered gum (e.g., 1 g) into a centrifuge tube.
- Add a known volume of extraction solvent (e.g., methanol) to the tube.
- Vortex the mixture for several minutes and then place it in an ultrasonic bath for 15-20 minutes to ensure complete extraction.
- Centrifuge the mixture to separate the gum base from the solvent.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

## 3. HPLC Analysis:

- Prepare a series of calibration standards of **I-Menthyl lactate** in the mobile phase.
- Set up the HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol:water, 70:30 v/v).

- Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (if using UV, e.g., 210 nm).
- Inject the prepared sample and calibration standards into the HPLC system.

#### 4. Data Analysis:

- Integrate the peak area of **I-Menthyl lactate** in the chromatograms of the standards and the sample.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **I-Menthyl lactate** in the sample by interpolating its peak area on the calibration curve.
- Calculate the final concentration in the chewing gum, accounting for the initial sample weight and extraction volume.

## Conclusion

**I-Menthyl lactate** is a valuable ingredient in food science for creating products with a pleasant and lasting cooling sensation. Its favorable sensory profile and lower potential for irritation compared to menthol make it a preferred choice in a wide range of applications. The protocols and data presented in this document provide a foundation for researchers and product developers to effectively utilize and evaluate **I-Menthyl lactate** in their work. Further research can focus on its synergistic effects with other flavoring agents and its stability under various food processing conditions.

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